4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazoles. It is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine falls under the category of organic compounds and specifically belongs to the subclass of triazoles. It is recognized for its biological activity and potential therapeutic applications.
The synthesis of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves several steps:
The synthetic route often requires specific conditions such as temperature control, solvent choice (commonly ethanol or dimethylformamide), and the use of catalysts or bases like cesium carbonate to facilitate the reaction . Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.
The molecular structure of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C16H15N3O/c1-12-16(13-8-4-3-5-9-13)17-18-19(12)14-10-6-7-11-15(14)20-2/h3-11H,1-2H3 . The structural formula provides insights into its potential reactivity and interactions with biological targets.
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Detailed studies on its reactivity patterns provide valuable information for designing new compounds with enhanced properties.
The mechanism of action for 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine primarily relates to its interactions at the molecular level with biological targets:
Experimental data from biological assays can provide insights into its efficacy and safety profile in various applications.
The physical properties of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine include:
Property | Value |
---|---|
Molecular Weight | 266.30 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under standard laboratory conditions |
These properties are critical for understanding how the compound behaves in various environments and applications.
4-(2-methoxyphenyl)-1-phenylntriazolamine has potential applications in several scientific fields:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3